molecular formula C32H24N2O7S2 B5292253 (Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid

(Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid

Cat. No.: B5292253
M. Wt: 612.7 g/mol
InChI Key: FZPNFXFNOHYAEF-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid is a complex organic compound characterized by multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid typically involves multiple steps, including:

  • Formation of the core aromatic structure through electrophilic aromatic substitution reactions.
  • Introduction of functional groups via nucleophilic substitution or addition reactions.
  • Coupling reactions to link the aromatic rings and functional groups together.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, including:

  • Use of catalysts to increase reaction efficiency.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfanyl groups would yield sulfoxides or sulfones, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of its functional groups on biological systems, potentially serving as a model compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid would depend on its specific interactions with molecular targets. These interactions could involve:

  • Binding to enzymes or receptors, altering their activity.
  • Modulating signaling pathways within cells.
  • Interacting with DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid shares structural similarities with other aromatic compounds containing sulfanyl and carbonyl groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-4-[4-[4-[4-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]sulfanylphenoxy]phenyl]sulfanylanilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O7S2/c35-29(17-19-31(37)38)33-21-1-9-25(10-2-21)42-27-13-5-23(6-14-27)41-24-7-15-28(16-8-24)43-26-11-3-22(4-12-26)34-30(36)18-20-32(39)40/h1-20H,(H,33,35)(H,34,36)(H,37,38)(H,39,40)/b19-17-,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPNFXFNOHYAEF-CLFAGFIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.